REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:6]12[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=1)[NH:11]C(=O)O[C:7]2=[O:8]>O1CCCC1>[NH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:6]=1[C:7]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:8]
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
3.76 g
|
Type
|
reactant
|
Smiles
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C1=2C(=O)OC(NC1=CC=CC2)=O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 1.5 hours under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed by evaporation under reduced pressure (2×)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in hot toluene
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WAIT
|
Details
|
The solution was placed in a freezer for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to produce a precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N2CCCC2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |